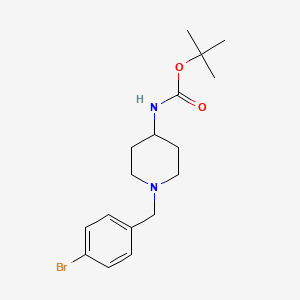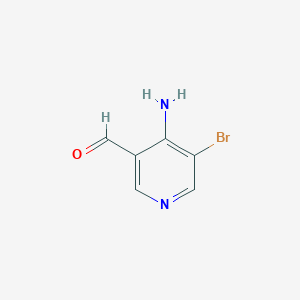
4-Amino-5-bromonicotinaldehyde
Descripción general
Descripción
4-Amino-5-bromonicotinaldehyde (4-ABN) is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. It is a versatile building block for the synthesis of heterocyclic compounds and is often used as a starting material for the synthesis of other compounds. It is a widely used reagent in organic synthesis due to its reactivity and the availability of a wide range of derivatives.
Aplicaciones Científicas De Investigación
Biocatalyst Design
4-Amino-5-bromonicotinaldehyde plays a role in the design of biocatalysts, as demonstrated by its use in crosslinking reactions. Glutaraldehyde, a similar compound, is a powerful crosslinker capable of reacting with itself, which may offer insights into the potential of this compound in biocatalyst design. These reactions are essential for increasing enzyme rigidity and preventing subunit dissociation in multimeric enzymes (Barbosa et al., 2014).
Synthesis and Antibacterial Activity
The compound has applications in synthesis and demonstrating antibacterial activity. 5-Bromonicotinic acid, closely related to this compound, was used in the synthesis of a specific compound, which showed excellent antibacterial activity in preliminary tests (Li, 2009).
Photoluminescence and Micromorphology
This compound is relevant in the creation of organic–inorganic molecular-based hybrid materials. Modified 5-bromonicotinic acid, a derivative, was used to coordinate to rare earth elements and introduced into silica matrices, showcasing potential applications in photoluminescence and control of micromorphology (Wang, Yan, & Zhang, 2006).
Molecular Docking and Density Functional Theory
This compound's derivative, 5-bromo-4,4-difluoro-3(S)-1-phenylethyl)amino) BODIPY, has been synthesized for biomedical applications. Its potential as an active antibacterial and antioxidant candidate was explored through molecular docking, indicating a strong potential to inhibit bacterial target enzymes (Alnoman et al., 2019).
Safety and Hazards
The safety information for “4-Amino-5-bromonicotinaldehyde” includes the following hazard statements: H302-H312-H332 . This indicates that the compound is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statement P280 advises wearing protective gloves/protective clothing/eye protection/face protection .
Análisis Bioquímico
Biochemical Properties
4-Amino-5-bromonicotinaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases. These interactions are crucial as they can influence the catalytic activity of these enzymes, thereby affecting metabolic pathways. Additionally, this compound can form Schiff bases with amino groups of proteins, leading to potential modifications in protein structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact gene expression and cellular metabolism. For instance, it can induce oxidative stress, leading to the activation of stress-responsive genes and pathways . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with biomolecules, such as proteins and nucleic acids. This can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound can inhibit the activity of certain dehydrogenases by binding to their active sites, thereby preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic oxidative stress, leading to sustained alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exert minimal toxic effects while modulating metabolic pathways and enzyme activities. At higher doses, this compound can induce significant toxic effects, including oxidative damage, inflammation, and cell death . These threshold effects highlight the importance of careful dosage regulation in experimental settings to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative metabolism. It interacts with enzymes such as NAD-dependent dehydrogenases, influencing the redox state of cells. This compound can also affect the levels of key metabolites, such as NADH and NADPH, thereby altering the overall metabolic flux . Additionally, this compound has been shown to modulate the activity of enzymes involved in the pentose phosphate pathway, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and mitochondria . Its distribution is influenced by factors such as cellular uptake mechanisms and binding affinities to intracellular proteins. The accumulation of this compound in specific cellular compartments can have significant implications for its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of this compound is a critical determinant of its activity and function. This compound has been observed to localize primarily in the cytoplasm and mitochondria, where it can interact with key metabolic enzymes and regulatory proteins . The presence of targeting signals or post-translational modifications can influence its localization to specific compartments or organelles. Understanding the subcellular distribution of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Propiedades
IUPAC Name |
4-amino-5-bromopyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-3H,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWQOHAQWISSDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858661 | |
| Record name | 4-Amino-5-bromopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289001-34-8 | |
| Record name | 4-Amino-5-bromopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl [(1-cyclobutylpiperidin-4-yl)methyl]carbamate](/img/structure/B3027382.png)
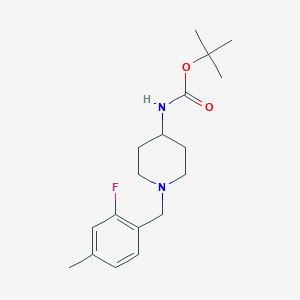

![tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate](/img/structure/B3027388.png)
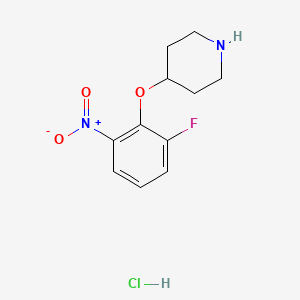
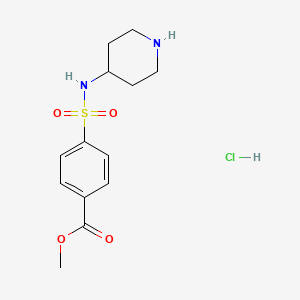

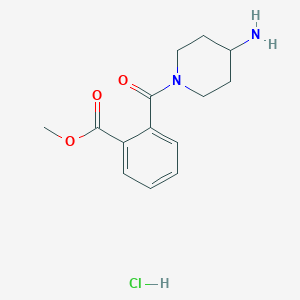
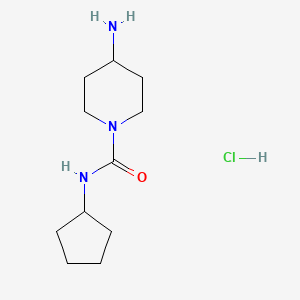
![tert-Butyl 4-[3-(2-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027398.png)
![3-Fluoro-2-[(tetrahydrofuran-2-yl)methoxy]aniline](/img/structure/B3027399.png)
![tert-Butyl 4-[(3-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate](/img/structure/B3027401.png)
